3-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid
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Overview
Description
3-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a diazinan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID typically involves multiple steps:
Formation of the diazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the benzoic acid moiety: This step often involves esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
3-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and diazinan ring play crucial roles in binding to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-{[(5E)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID
- 3-(3-{[(5E)-1-(4-BROMOPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID
Uniqueness
The presence of the fluorophenyl group in 3-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C24H18FN3O5 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
3-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H18FN3O5/c1-13-10-16(14(2)27(13)19-5-3-4-15(11-19)23(31)32)12-20-21(29)26-24(33)28(22(20)30)18-8-6-17(25)7-9-18/h3-12H,1-2H3,(H,31,32)(H,26,29,33)/b20-12+ |
InChI Key |
AMOUMSPROQNJSP-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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